Cas no 2172135-78-1 (tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)

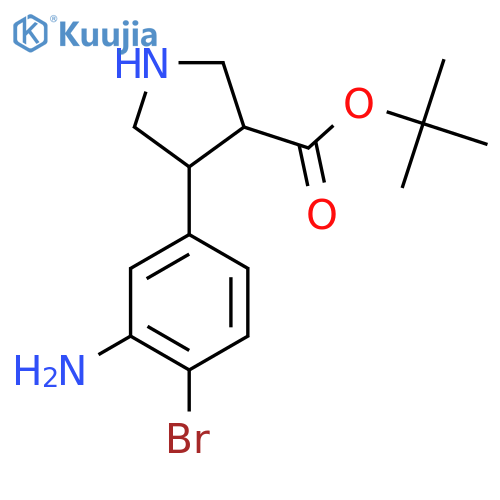

2172135-78-1 structure

商品名:tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate

- EN300-1453939

- 2172135-78-1

-

- インチ: 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)11-8-18-7-10(11)9-4-5-12(16)13(17)6-9/h4-6,10-11,18H,7-8,17H2,1-3H3

- InChIKey: COPFYFYLYVGSNT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1N)C1CNCC1C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 340.07864g/mol

- どういたいしつりょう: 340.07864g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 64.4Ų

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453939-250mg |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1453939-10000mg |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1453939-10.0g |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 10g |

$3131.0 | 2023-06-06 | ||

| Enamine | EN300-1453939-5.0g |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 5g |

$2110.0 | 2023-06-06 | ||

| Enamine | EN300-1453939-0.25g |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 0.25g |

$670.0 | 2023-06-06 | ||

| Enamine | EN300-1453939-5000mg |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1453939-50mg |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1453939-100mg |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1453939-2.5g |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-1453939-0.05g |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |

2172135-78-1 | 0.05g |

$612.0 | 2023-06-06 |

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate 関連文献

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

2172135-78-1 (tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 42464-96-0(NNMTi)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬